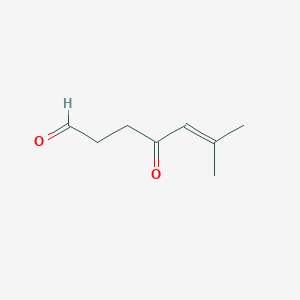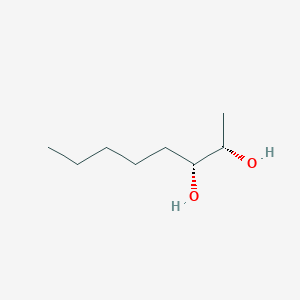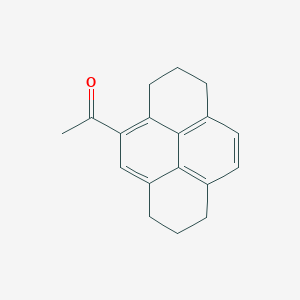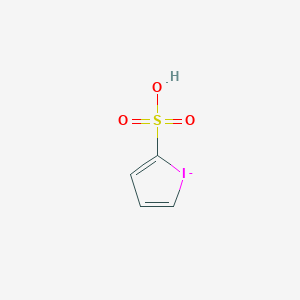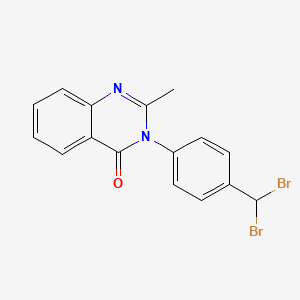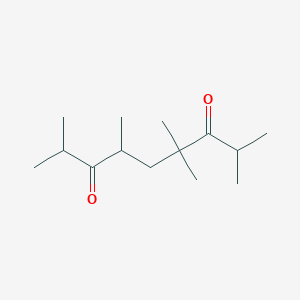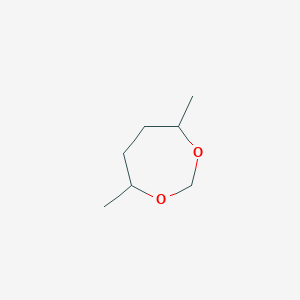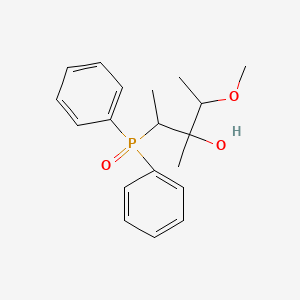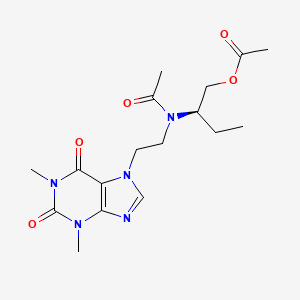
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, (R)-(-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- is a complex organic compound with a unique structure that combines acetamide and purine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- typically involves multiple steps. One common method includes the acylation of a suitable amine precursor with an acetic anhydride derivative. The reaction conditions often require a controlled temperature environment, typically between 0°C to 50°C, and the use of a catalyst such as pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide or purine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide structures.
Purine derivatives: Compounds with similar purine moieties.
Uniqueness
What sets Acetamide, N-(1-((acetyloxy)methyl)propyl)-N-(2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl)-, ®-(-)- apart is its unique combination of acetamide and purine structures, which may confer distinct biological activities and chemical properties not found in other similar compounds.
Propiedades
Número CAS |
69463-38-3 |
|---|---|
Fórmula molecular |
C17H25N5O5 |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
[(2R)-2-[acetyl-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]amino]butyl] acetate |
InChI |
InChI=1S/C17H25N5O5/c1-6-13(9-27-12(3)24)22(11(2)23)8-7-21-10-18-15-14(21)16(25)20(5)17(26)19(15)4/h10,13H,6-9H2,1-5H3/t13-/m1/s1 |
Clave InChI |
ZPANGIRRRHIUNM-CYBMUJFWSA-N |
SMILES isomérico |
CC[C@H](COC(=O)C)N(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)C |
SMILES canónico |
CCC(COC(=O)C)N(CCN1C=NC2=C1C(=O)N(C(=O)N2C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)

